CP-809101 hydrochloride
Overview
Description
CP-809101 hydrochloride is a potent and highly selective 5-HT2C receptor agonist123. It has pEC50 values of 9.96, 7.19, and 6.81 for human 5HT2C, 5HT2B, and 5HT2A receptors respectively123. It displays antipsychotic activity and suppresses conditioned avoidance responding (CAR) in rats123.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of CP-809101 hydrochloride.Molecular Structure Analysis
The molecular formula of CP-809101 hydrochloride is C15H18Cl2N4O4. The chemical name is 2-[(3-chlorophenyl)methoxy]-6-piperazin-1-ylpyrazine hydrochloride25.
Chemical Reactions Analysis
CP-809101 hydrochloride inhibits conditioned avoidance responding in rats and antagonizes both PCP (phencyclidine hydrochloride)- and d-amphetamine-induced hyperactivity1.
Physical And Chemical Properties Analysis
CP-809101 hydrochloride is a solid compound6. It is soluble in DMSO6. The molecular weight is 341.2445.
Scientific Research Applications
"Degradation of chlorpyrifos in aqueous chlorine solutions: pathways, kinetics, and modeling" studies chlorpyrifos (a type of CP) and its oxidation to chlorpyrifos oxon in free chlorine, relevant to drinking water treatment conditions (Duirk & Collette, 2006).
"Transformation of chlorinated paraffins to olefins during metal work and thermal exposure" investigates the degradation of chlorinated paraffins (CPs) into chlorinated olefins under conditions such as metal drilling and thermal exposure (Schinkel et al., 2018).
"Chlorophenols in Municipal Solid Waste Incineration: A review" discusses the role of chlorophenols (CP) as precursors of dioxins in processes like Municipal Solid Waste Incineration (Peng et al., 2016).
"Influence of electrolytes on the cloud point phenomenon of tween-80+lomefloxacin hydrochloride mixtures and their thermodynamic parameters" examines the interaction between Tween-80 and antibiotic drug lomefloxacin hydrochloride in the presence of electrolytes (Ahsan et al., 2020).
"Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degradation Products: Chlorinated Alkenes" presents a mathematical method for analyzing complex mixtures of chlorinated paraffins and their degradation products (Schinkel et al., 2017).
"Sonolysis of 4-chlorophenol in aqueous solution: effects of substrate concentration, aqueous temperature and ultrasonic frequency" explores the degradation of 4-chlorophenol under various conditions, a process relevant to environmental remediation (Jiang, Pétrier, & Waite, 2006).
"Chlorinated paraffins: a review of analysis and environmental occurrence" reviews the properties, analytical tools, and environmental concentrations of chlorinated paraffins (CPs), a group of chemicals behaving like persistent organic pollutants (Bayen, Obbard, & Thomas, 2006).
"Effects of surfactant on release characteristics of clonidine hydrochloride from ethylcellulose film" investigates the impact of surfactants on the release rate of clonidine hydrochloride from ethylcellulose films, relevant to pharmaceutical applications (Sarisuta, Saowakontha, & Ruangsuksriwong, 1999).
Safety And Hazards
The safety data sheet of CP-809101 hydrochloride indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard7. It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system7.
Future Directions
CP-809101 hydrochloride had promising results in animal models of obesity and psychosis, but it was associated with genotoxicity3. This means that its future use will be restricted to scientific research applications only3.
properties
IUPAC Name |
2-[(3-chlorophenyl)methoxy]-6-piperazin-1-ylpyrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O.ClH/c16-13-3-1-2-12(8-13)11-21-15-10-18-9-14(19-15)20-6-4-17-5-7-20;/h1-3,8-10,17H,4-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUNRTCTDLORDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC(=N2)OCC3=CC(=CC=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719338 | |
Record name | 2-[(3-Chlorophenyl)methoxy]-6-(piperazin-1-yl)pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine hydrochloride | |
CAS RN |
1215721-40-6 | |
Record name | 2-[(3-Chlorophenyl)methoxy]-6-(piperazin-1-yl)pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.